molecular formula C19H19N3O3 B2942485 N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-3-(4-methoxyphenyl)propanamide CAS No. 2034315-66-5

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-3-(4-methoxyphenyl)propanamide

Cat. No.: B2942485
CAS No.: 2034315-66-5
M. Wt: 337.379
InChI Key: IAVKLPVIEWIRHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-3-(4-methoxyphenyl)propanamide is a synthetic small-molecule amide derivative featuring a pyrazine core substituted with a furan-3-yl group and a propanamide side chain terminated by a 4-methoxyphenyl moiety. Its structural complexity arises from the integration of heterocyclic (pyrazine, furan) and aromatic (4-methoxyphenyl) components, which are often associated with enhanced bioactivity and binding specificity in medicinal chemistry .

Properties

IUPAC Name

N-[[3-(furan-3-yl)pyrazin-2-yl]methyl]-3-(4-methoxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3/c1-24-16-5-2-14(3-6-16)4-7-18(23)22-12-17-19(21-10-9-20-17)15-8-11-25-13-15/h2-3,5-6,8-11,13H,4,7,12H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAVKLPVIEWIRHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)NCC2=NC=CN=C2C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-3-(4-methoxyphenyl)propanamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant studies that highlight its efficacy.

Chemical Structure

The compound features a unique structure comprising:

  • Furan and Pyrazine Rings : Contributing to its chemical reactivity and potential interactions with biological targets.
  • Propanamide Moiety : Enhancing solubility and bioavailability.
  • 4-Methoxyphenyl Group : Potentially increasing lipophilicity and influencing receptor binding.

Structural Representation

ComponentStructureDescription
FuranFuranA five-membered aromatic ring with oxygen.
PyrazinePyrazineA six-membered ring containing two nitrogen atoms.
MethoxyMethoxyA methoxy group (-OCH₃) enhancing electron donation.

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in disease pathways.
  • Receptor Binding : Its structural components allow for binding to various receptors, potentially modulating signaling pathways.

Therapeutic Applications

Research indicates that this compound may have applications in:

  • Anticancer Activity : Preliminary studies suggest it may inhibit the growth of cancer cell lines (e.g., MCF7, NCI-H460).
  • Antiviral Properties : Its structural analogs have shown promise as antiviral agents against various viruses.
  • Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways could be beneficial in treating inflammatory diseases.

Cytotoxicity and Antiproliferative Activity

Recent studies have evaluated the cytotoxic effects of this compound on several cancer cell lines:

Cell LineIC50 Value (µM)Reference
MCF712.50
NCI-H4607.01
AGS14.31

These values indicate significant cytotoxicity, suggesting potential as a chemotherapeutic agent.

Antiviral Activity

In vitro studies have demonstrated the antiviral potential of related compounds, with effective concentrations ranging from 0.20 to 0.35 µM against certain viral strains, highlighting the importance of structural modifications in enhancing efficacy ( ).

Comparison with Similar Compounds

Key Observations :

  • The pyrazine-furan core in the target compound may offer improved metabolic stability compared to indole-based analogs like (S)-9a, which face rapid clearance .
  • The absence of a ureido group (vs. (S)-9a) could reduce off-target interactions but may compromise FPR2 binding affinity .

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